Bis(2-bromoethyl)dimethylsilane
Description
Foundational Concepts of Organosilane Chemistry
The study of organosilanes is built upon a rich history of discovery and a systematic understanding of their structure and reactivity.
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane (B1293383). researchgate.net This seminal work laid the groundwork for future explorations. A significant leap forward came in the early 20th century through the extensive research of Frederic S. Kipping, who utilized Grignard reagents to synthesize a variety of alkyl and aryl silanes and was the first to prepare silicone polymers. researchgate.netnih.gov The commercial viability of organosilanes was firmly established in the 1940s with the development of the "direct process" by Eugene G. Rochow for the synthesis of methylchlorosilanes, which are key precursors to silicones. libretexts.org
In the contemporary era, organosilanes are of immense importance across numerous industrial sectors. Their applications are diverse, ranging from their use as coupling agents and adhesion promoters in composites and sealants to their role in the manufacturing of high-performance materials like silicones, which are valued for their thermal stability and water resistance. researchgate.netorganicmystery.com The electronics industry, for instance, relies on organosilanes for the production of semiconductors and other components. researchgate.net Furthermore, ongoing research continues to uncover novel applications in fields such as biomedical materials and sustainable technologies. researchgate.netwikipedia.org
The versatility of organosilanes stems from the wide array of functional groups that can be attached to the silicon atom. This diversity allows for the fine-tuning of their chemical and physical properties. Organosilanes can be broadly classified based on the nature of these functional groups. nih.govsoci.org
A primary classification distinguishes between:
Silicon-functional organosilanes: In these compounds, the functional group is directly bonded to the silicon atom (e.g., RₙSiX₄₋ₙ, where X can be a halogen, alkoxy, or other leaving group). nih.gov
Carbon-functional organosilanes: Here, the functional group is part of the organic substituent attached to the silicon atom (e.g., Y-R-SiX₃, where Y is a functional group like amino, epoxy, or mercapto). nih.gov
A more detailed classification is based on the specific type of functional group present, as illustrated in the table below.
| Functional Group Class | General Structure/Example | Primary Function/Application Area |
| Halogenated Silanes | RₙSiCl₄₋ₙ | Reactive intermediates for synthesis |
| Alkoxy Silanes | RSi(OR')₃ | Coupling agents, crosslinkers for sealants |
| Amino Silanes | (R'O)₃Si(CH₂)ₙNH₂ | Adhesion promoters for composites |
| Epoxy Silanes | (R'O)₃Si(CH₂)ₙ-glycidoxy | Coupling agents in coatings and adhesives |
| Vinyl Silanes | CH₂=CHSi(OR)₃ | Polymer modification, crosslinking |
| Silanols | R₃SiOH | Intermediates in silicone production, cross-coupling reactions |
This table presents a simplified overview of major organosilane classes and their common applications.
Unique Chemical Properties of Halogenated Organosilanes
Halogenated organosilanes are a cornerstone of organosilicon chemistry, serving as highly reactive precursors for the synthesis of a multitude of other organosilicon compounds. Their chemical behavior is largely dictated by the nature and position of the carbon-halogen bond relative to the silicon atom.
The reactivity of a carbon-halogen (C-X) bond in an organosilane is significantly influenced by its proximity to the silicon atom. The position of the halogen atom is denoted by Greek letters (α, β, γ, etc.) relative to the silicon atom.
The carbon-silicon bond is polarized with a partial positive charge on the silicon and a partial negative charge on the carbon, due to the higher electronegativity of carbon. wikipedia.org This polarization, along with the ability of silicon to stabilize adjacent carbocations or participate in concerted elimination reactions, governs the reactivity of neighboring C-X bonds. For instance, β-haloethylsilanes exhibit a pronounced tendency to undergo β-elimination reactions. In this process, a base abstracts a proton from the α-carbon, and concurrently, the silicon atom facilitates the departure of the halide from the β-carbon, leading to the formation of an alkene and a silyl (B83357) halide. organicmystery.com This is often referred to as the β-effect.
The reactivity of halogenated organosilanes varies distinctly with the position of the halogen atom. A comparative analysis highlights the unique behavior of β-haloethylsilanes.
| Halogenated Silane (B1218182) Type | General Structure | Characteristic Reaction Pathway | Notes |
| α-Haloalkylsilanes | R₃Si-C(X)R'₂ | Nucleophilic substitution at carbon; rearrangement reactions. | Less prone to elimination compared to β-isomers. |
| β-Haloethylsilanes | R₃Si-CH₂-CH₂-X | β-Elimination to form alkenes. libretexts.orgorganicmystery.com | Highly facile reaction, often occurring under mild basic conditions. |
| γ-Haloalkylsilanes | R₃Si-CH₂-CH₂-CH₂-X | γ-Elimination to form cyclopropanes; nucleophilic substitution. youtube.com | The formation of a three-membered ring is a key feature. |
This difference in reactivity makes each class of halogenated silane a valuable and distinct tool for synthetic chemists, allowing for the targeted synthesis of specific molecular architectures.
Research Landscape of Bis(2-bromoethyl)dimethylsilane within Organosilicon Chemistry
This compound is a difunctional organosilane that falls into the category of β-haloethylsilanes. Its structure, featuring two 2-bromoethyl groups attached to a dimethylsilyl core, makes it a potentially valuable precursor for the synthesis of various silicon-containing molecules, particularly heterocyclic and polymeric structures.
Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₆H₁₄Br₂Si |
| Molecular Weight | 274.07 g/mol |
| Appearance | Likely a liquid at room temperature |
| Boiling Point | 115-116 °C at 9 Torr wikipedia.org |
| Density | ~1.444 g/cm³ (Predicted) wikipedia.org |
Data sourced from publicly available chemical databases.
The primary research interest in this compound lies in its potential for intramolecular and intermolecular reactions. The presence of two β-bromoethyl groups opens up several synthetic possibilities:
Cyclization Reactions: Through intramolecular reactions, this compound can serve as a precursor to silicon-containing heterocyclic compounds. For example, reaction with a suitable reducing agent or a nucleophile could potentially lead to the formation of a five-membered ring, such as a derivative of 1,1-dimethyl-1-silacyclopentane . Such ring-closing reactions are a fundamental strategy in synthetic chemistry for building complex molecular frameworks. researchgate.netnih.gov
Nucleophilic Substitution: The two bromine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Current time information in Bangalore, IN.nih.gov Reaction with difunctional nucleophiles could lead to the formation of macrocycles or polymers. For instance, reaction with a diamine could yield a silicon-containing diazacycloalkane.
Polymer Synthesis: As a bifunctional monomer, this compound could be used in polycondensation reactions. Reaction with other bifunctional monomers could produce novel organosilicon polymers with tailored properties. The incorporation of the dimethylsilyl group into the polymer backbone can enhance thermal stability, flexibility, and gas permeability.
While the specific, documented research on this compound itself is not extensive in publicly accessible literature, its chemical nature as a di-β-haloethylsilane strongly suggests its utility in the aforementioned synthetic applications. Further research could explore its use in Grignard reactions to form new carbon-silicon bonds at the ethyl groups (following conversion to a Grignard reagent) or its role in more complex tandem reactions. nih.govgelest.com The reactivity of the C-Br bonds in this compound makes it a versatile building block for organosilicon synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-bromoethyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Br2Si/c1-9(2,5-3-7)6-4-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQEQWTQBKCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479087 | |
| Record name | Bis(2-bromoethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51664-50-7 | |
| Record name | Bis(2-bromoethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Bis 2 Bromoethyl Dimethylsilane
Nucleophilic Substitution Reactions at the Carbon-Bromine Bond
The primary mode of reactivity for Bis(2-bromoethyl)dimethylsilane involves the nucleophilic substitution at the electrophilic carbon atoms bonded to the bromine atoms. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, influenced by several factors including kinetics, thermodynamics, and the steric and electronic properties of the molecule.
Elucidation of Reaction Kinetics and Thermodynamic Parameters
While specific kinetic and thermodynamic data for the nucleophilic substitution of this compound are not extensively documented in publicly available literature, the reaction kinetics can be understood within the general framework of SN2 reactions. The rate of reaction is expected to be second-order, depending on the concentration of both the organosilane and the attacking nucleophile.
The thermodynamic favorability of the substitution is dictated by the relative bond strengths of the C-Br bond being broken and the new C-Nu bond being formed, as well as the stability of the bromide leaving group. Given that bromide is a good leaving group, these reactions are generally thermodynamically favorable with a wide range of nucleophiles.
Table 1: General Factors Influencing SN2 Reaction Rates
| Factor | Influence on Reaction Rate | Application to this compound |
| Substrate | Less sterically hindered substrates react faster. | The primary carbons attached to bromine are relatively unhindered, favoring SN2 reactions. |
| Nucleophile | Stronger, less hindered nucleophiles increase the reaction rate. | The choice of nucleophile is a critical parameter for controlling the reaction outcome. |
| Leaving Group | Better leaving groups (weaker bases) accelerate the reaction. | Bromide is a good leaving group, facilitating the substitution. |
| Solvent | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile. | Solvents like DMF, DMSO, or acetone (B3395972) are suitable for these reactions. |
Steric and Electronic Effects of the β-Bromoethyl Group on Nucleophilic Attack
The reactivity of the β-bromoethyl group is influenced by both steric and electronic effects originating from the dimethylsilyl moiety.
Steric Effects: The dimethylsilyl group [(CH₃)₂Si] is sterically demanding to some extent. nih.govacs.org However, due to the presence of the ethyl spacer, the steric hindrance at the β-carbon (the carbon bearing the bromine) is significantly less than at the α-carbon (the carbon directly attached to silicon). This allows for relatively facile backside attack by nucleophiles, a prerequisite for the SN2 mechanism. libretexts.orglibretexts.orgyoutube.com The steric bulk of the silyl (B83357) group primarily influences the conformational preferences of the bromoethyl chain rather than directly blocking the reaction center.
Electronic Effects: The silicon atom is less electronegative than carbon and can exhibit a stabilizing effect on a developing positive charge on the β-carbon through a phenomenon known as the β-silicon effect. acs.org In the context of an SN2 transition state, which has some carbocationic character, this electronic effect can lower the activation energy of the reaction. The electron-donating nature of the alkyl groups on silicon further enhances this effect.
Leaving Group Ability of Bromine in Organosilane Systems
The ability of the bromine atom to depart as a bromide ion (Br⁻) is a crucial factor in the nucleophilic substitution reactions of this compound. Bromide is considered a good leaving group because it is the conjugate base of a strong acid (HBr) and is a relatively stable, weakly basic anion. youtube.comnih.gov
In organosilane systems, the nature of the substituent on the silicon can influence the leaving group ability. However, for a β-bromoethyl group, the electronic influence of the silicon is more pronounced on the reaction rate at the carbon center rather than on the intrinsic leaving group ability of the bromine itself. Studies on similar compounds, such as (2-bromoethyl)(3-chloropropyl)dimethylsilane, have shown that the β-bromoethyl group is more reactive towards nucleophilic substitution than a γ-chloropropyl group. researchgate.net This highlights the enhanced reactivity of the C-Br bond in this position, attributable in part to the good leaving group ability of bromide compared to chloride. researchgate.net
Intramolecular Cyclization and Ring-Forming Reactions
The presence of two reactive bromoethyl groups on the same silicon atom allows for intramolecular reactions, leading to the formation of silicon-containing heterocyclic compounds, known as sila-heterocycles.
Formation of Sila-Heterocycles (e.g., Azasilacycloalkanes)
When this compound reacts with a difunctional nucleophile, such as a primary amine or a diol, intramolecular cyclization can occur after the initial intermolecular substitution. For instance, reaction with a primary amine (R-NH₂) can lead to the formation of a seven-membered azasilacycloheptane ring system.
The reaction proceeds in a stepwise manner. The first step is an intermolecular SN2 reaction where the amine nitrogen attacks one of the β-carbons, displacing a bromide ion. This forms an intermediate amino-substituted organosilane. The second step is an intramolecular SN2 reaction where the newly introduced amino group attacks the remaining bromoethyl group, leading to ring closure and the formation of the heterocyclic product. Research on the reaction of (2-bromoethyl)(3-chloropropyl)dimethylsilane with triflamide has demonstrated the successful synthesis of a seven-membered N-triflylazasilacycloalkane, showcasing the feasibility of forming such ring systems. researchgate.net
Table 2: Examples of Sila-Heterocycles from this compound
| Reactant | Intermediate | Heterocyclic Product | Ring Size |
| Primary Amine (R-NH₂) | Br-(CH₂)₂-Si(CH₃)₂-(CH₂)₂-NH-R | 1-Alkyl-4,4-dimethyl-1-aza-4-silacycloheptane | 7 |
| Water (H₂O) | Br-(CH₂)₂-Si(CH₃)₂-(CH₂)₂-OH | 1-Oxa-4,4-dimethyl-4-silacycloheptane | 7 |
| Hydrogen Sulfide (H₂S) | Br-(CH₂)₂-Si(CH₃)₂-(CH₂)₂-SH | 1-Thia-4,4-dimethyl-4-silacycloheptane | 7 |
Competitive Intermolecular Reaction Pathways
Intramolecular cyclization is often in competition with intermolecular reactions, especially when the concentration of the external nucleophile is high. If the concentration of the difunctional nucleophile (e.g., the primary amine) is high, the second bromoethyl group of the intermediate may react with another molecule of the amine before it has a chance to cyclize intramolecularly. This would lead to the formation of a linear, doubly-substituted product.
To favor intramolecular cyclization, reactions are typically carried out under high-dilution conditions. This reduces the probability of intermolecular encounters and promotes the intramolecular pathway. The choice of solvent and temperature can also influence the ratio of cyclic to linear products. The relative rates of the intramolecular versus intermolecular reactions are governed by factors such as the length of the tether between the nucleophile and the electrophilic center, which in this case is favorable for the formation of a seven-membered ring.
Cross-Coupling and Further Functionalization Reactions
The two carbon-bromine bonds in this compound are primary sites for functionalization, enabling both the formation of new carbon-carbon bonds via cross-coupling and the introduction of various heteroatom-containing groups through substitution reactions.
Metal-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and alkyl bromides are common electrophilic partners in these transformations. nih.gov this compound, with its two primary alkyl bromide functionalities, can be envisaged as a substrate for such reactions. Palladium- and nickel-catalyzed processes, such as the Negishi, Suzuki, and Kumada couplings, are widely employed for coupling alkyl halides with organometallic reagents. nih.govnih.govnih.gov
In the context of bromoethylsilanes, the Negishi coupling, which pairs an organohalide with an organozinc reagent, is particularly relevant. nih.gov This reaction is known for its functional group tolerance and its ability to couple sp3-hybridized carbon centers. nih.govnih.gov The general mechanism involves the oxidative addition of the alkyl bromide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. A significant challenge in couplings involving secondary alkyl halides is the potential for β-hydride elimination, which can lead to isomerized products. nih.gov However, for a primary bromide like that in this compound, this side reaction is not a concern.
While specific studies on this compound in cross-coupling are not prevalent, related systems demonstrate the feasibility of this chemistry. For instance, palladium-catalyzed Negishi-type couplings have been successfully used to functionalize bromoarenes with dimethylzinc, highlighting the effectiveness of palladium catalysts like Pd(dppe)Cl2 and Pd(dppf)Cl2. nih.gov Furthermore, the development of specialized ligands, such as CPhos and DrewPhos, has significantly improved the efficiency and scope of coupling reactions involving alkyl halides, including those with demanding steric or electronic properties. nih.govresearchgate.net These advanced catalytic systems suggest that this compound could be effectively coupled with a variety of organozinc, organoboron, or Grignard reagents to yield symmetrically substituted products or serve as a building block for polymers and macrocycles.
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Substrate Type | Reference |
|---|---|---|---|---|
| Negishi | Pd(dppe)Cl₂ or Pd(dppf)Cl₂ | Organozinc (e.g., Me₂Zn) | Aryl Bromides | nih.gov |
| Negishi | Pd(OAc)₂ / CPhos | Secondary Alkylzinc Halides | Aryl Bromides/Chlorides | nih.gov |
| Negishi | (DrewPhos)₂PdI₂ | Secondary Alkylzinc Halides | Silyl Iodides | researchgate.net |
| Kumada | Amido Pincer Nickel Complexes | Aryl Grignard Reagents | Aryl/Vinyl Chlorides | nih.gov |
The bromoethyl groups of this compound are susceptible to nucleophilic substitution, providing a direct route for the introduction of a wide array of functional groups. This type of reaction, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. chempedia.info The reactivity of the C-Br bond allows for its replacement by various nucleophiles, a process analogous to the well-established chemistry of other reactive brominated compounds like S-2,2'-bis(bromomethyl)-1,1'-binaphthalene.
Common nucleophilic substitution reactions can be employed to convert the bromoethyl moieties into other functionalities. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding diazide, which can be subsequently reduced to a diamine. Treatment with potassium thiocyanate (B1210189) (KSCN) or sodium methoxide (B1231860) (NaOMe) would introduce thiocyanato or methoxy (B1213986) groups, respectively. Such transformations are typically carried out in polar aprotic solvents like DMSO or DMF to facilitate the SN2 reaction mechanism.
These substitution reactions are valuable for synthesizing precursors for more complex structures. The introduction of amino or other nitrogen-containing nucleophiles can lead to the formation of heterocyclic compounds. For instance, the reaction of a bromoketone with urea (B33335) derivatives can yield oxazoles, thiazoles, or imidazoles through a cyclization-aromatization sequence. d-nb.info Similarly, this compound could react with dinucleophiles to form silicon-containing heterocyclic systems, which are of interest in materials science and medicinal chemistry. In a related compound, (2-bromoethyl)(3-chloropropyl)dimethylsilane, studies have shown that the bromoethyl group is preferentially substituted over the chloropropyl group, indicating the higher reactivity of the C-Br bond.
| Reagent | Solvent | Product Functional Group | Reference |
|---|---|---|---|
| Sodium azide (NaN₃) | DMSO or DMF | Azide (-N₃) | |
| Potassium thiocyanate (KSCN) | DMSO or DMF | Thiocyanate (-SCN) | |
| Sodium methoxide (NaOMe) | DMSO or DMF | Methoxy ether (-OCH₃) | |
| Urea/Thiourea Derivatives | Ethanol | Leads to Oxazoles/Thiazoles | d-nb.info |
| Amines/Amides | Various | Substituted Amines |
Radical Chemistry of this compound
The C-Br bonds in this compound also serve as handles for initiating radical reactions. This opens up pathways for transformations that are complementary to ionic reactions, including additions and rearrangements.
While silicon-centered radicals (silyl radicals) are important reactive intermediates, their generation from haloalkylsilanes is not the typical pathway. chemrxiv.org Silyl radicals are more commonly formed via hydrogen-atom abstraction from hydrosilanes or through the reductive cleavage of chlorosilanes at highly biased electrochemical potentials. chemrxiv.orgorganic-chemistry.org
In the case of this compound, the significantly weaker C-Br bond compared to the Si-C or C-H bonds makes it the most probable site for radical initiation. libretexts.org Carbon-centered radicals are readily generated from alkyl bromides through atom-transfer reactions. libretexts.org This can be achieved using various methods, including photoredox catalysis with iridium or gold complexes, or by reaction with radical initiators like tributyltin hydride or tris(trimethylsilyl)silane. nih.govlibretexts.orgresearchgate.net For example, photoredox catalysis can mediate electron transfer to nonactivated bromoalkanes, leading to the homolytic cleavage of the C-Br bond and the formation of an alkyl radical. nih.govresearchgate.net Therefore, under radical conditions, this compound is expected to generate carbon-centered radicals at the β-position to the silicon atom, not silicon-centered radicals. The stability of these resulting carbon radicals follows the usual trend: tertiary > secondary > primary, which is reflected in the corresponding C-H bond dissociation energies. youtube.com
Once the β-silyl carbon-centered radical is generated from this compound, it can undergo several subsequent reactions. Two prominent pathways are radical additions and rearrangements, including fragmentation.
Radical additions typically involve the reaction of the generated radical with an unsaturated bond, such as an alkene or alkyne. This can be an intermolecular process or an intramolecular one, leading to cyclization. Radical cyclization is a powerful method for forming rings, and the 5-exo cyclization pathway is generally favored. nih.gov For a substrate like this compound, if one of the bromoethyl arms were converted to an alkene, the radical generated on the other arm could undergo intramolecular addition to form a cyclic silicon-containing molecule. nih.gov
A particularly important rearrangement pathway for radicals β to a silicon atom is β-fragmentation. researchgate.netacs.org In this process, the β-silyl radical intermediate undergoes cleavage of the carbon-silicon bond. This fragmentation is often rapid and results in the formation of an alkene and a silyl radical. acs.org This pathway represents an indirect method for generating silyl radicals, starting from a carbon-centered radical precursor. The rate of this β-fragmentation is influenced by substituents on both the silicon atom and the carbon skeleton. researchgate.netacs.org This fragmentation process is a key step in certain "tin-free" radical reactions where allylsilanes are used as radical chain carriers. researchgate.net The initial carbon-centered radical adds to an acceptor, and the subsequent β-fragmentation regenerates a silyl radical to propagate the chain. researchgate.net
Applications of Bis 2 Bromoethyl Dimethylsilane in Advanced Materials and Organic Synthesis
Polymeric Materials and Polymerization Chemistry
The bifunctional nature of bis(2-bromoethyl)dimethylsilane, possessing two reactive bromoethyl groups attached to a central dimethylsilyl unit, theoretically allows it to act as a monomer or a cross-linking agent in polymerization reactions.
Organosilicon polymers are valued for their unique properties, including thermal stability, chemical resistance, and electrical insulation. While compounds like bis(p-bromophenyl)dimethylsilane have been utilized as synthons for creating organosilicon polymers for applications such as organic light-emitting diodes (OLEDs), specific research detailing the use of this compound in the synthesis of organosilicon polymers and copolymers is limited. researchgate.netkoreascience.kr
Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), are crucial for creating polymers with well-defined architectures. nih.gov These methods often rely on initiators containing a carbon-halogen bond. The two bromoethyl groups in this compound could potentially serve as initiation sites for ATRP, allowing for the growth of polymer chains from the silicon core. This would result in the formation of linear polymers or could be used to create block copolymers by sequential monomer addition. nih.govnih.govresearchgate.netmdpi.comgatech.edu However, specific studies demonstrating the use of this compound as a monomer in controlled polymerization are not readily found in the scientific literature.
The two reactive bromoethyl groups on this compound make it a candidate for use as a cross-linking agent. In principle, it can react with functional groups on two different polymer chains, creating a bridge between them and leading to the formation of a three-dimensional polymer network. This cross-linking would enhance the mechanical strength and thermal stability of the material. While various organofunctional silanes are used for cross-linking, specific research detailing the application of this compound for this purpose is not available.
Organosilanes are widely used to modify the surfaces of materials like glass, silica (B1680970), and metal oxides. This functionalization can alter surface properties such as hydrophobicity, adhesion, and biocompatibility. The bromoethyl groups of this compound could potentially be used to graft polymers from a surface through surface-initiated polymerization or to attach other functional molecules. However, there is a lack of specific research demonstrating the use of this compound for surface functionalization and grafting.
Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level. Organosilanes are often key components in the synthesis of these materials via sol-gel processes. The dimethylsilyl group of this compound could be incorporated into an inorganic silica network, while the bromoethyl groups could be used to introduce or react with organic polymers. This would create a covalently linked hybrid material. Despite the potential, there are no specific reports on the use of this compound in the development of such hybrid materials.
Synthesis of Organosilicon Polymers and Copolymers
Synthetic Methodologies for Biologically Relevant Molecules and Specialty Chemicals
While the primary applications of many organosilanes are in materials science, their reactivity can also be harnessed in the synthesis of complex organic molecules.
A notable application of this compound is in the synthesis of specialty chemicals, such as novel phosphine (B1218219) ligands for catalysis. In one reported synthesis, this compound was used as a key reagent to create an electron-rich phosphinane ligand. researchgate.net This ligand, when used in palladium-catalyzed cross-coupling reactions, facilitated the coupling of a wide range of heteroaryl chlorides with boronic acids and secondary amines in excellent yields under mild conditions. researchgate.net The synthesis involved the reaction of this compound with a lithiated phosphine precursor to form the silicon-containing phosphinane ring system. researchgate.net
The table below outlines the key reactants in the synthesis of the silicon-containing phosphine ligand.
| Reactant | Role |
| This compound | Forms the backbone of the phosphinane ring |
| Lithiated phosphine precursor | Provides the phosphorus atom for the ligand |
| Palladium source | Catalyst for the cross-coupling reactions |
| NaOtBu | Base in the catalytic reaction |
While this demonstrates its utility in creating complex molecules for catalysis, there is no available research on the use of this compound in the synthesis of biologically relevant molecules.
Precursor in the Synthesis of β-Silyl Alkyl Halides for Chemical Biology Research
This compound is itself a member of the β-silyl alkyl halide class of compounds. This group of functionalized silanes is noted for its utility in organic synthesis. thieme-connect.de The structure of these compounds, with a halogen atom on the second carbon (the beta position) relative to the silicon atom, imparts specific chemical reactivity.
While often used as a synthon itself, its role as a precursor allows for the introduction of the dimethylsilyl moiety into more complex structures targeted for chemical biology research. The two bromoethyl arms provide reactive sites for coupling with biomolecules or other synthetic intermediates. The presence of the silicon atom can modify the physical and chemical properties of the final product, a strategy employed in the design of novel probes and labeled compounds. The synthesis of related β-silyl alkyl halides, such as (2-bromoethyl)trimethylsilane, often involves the addition of hydrogen bromide across a vinylsilane precursor. thieme-connect.de
Design and Synthesis of Advanced Pharmaceutical Intermediates and Derivatives
In the pharmaceutical industry, the development of novel molecular entities often relies on versatile chemical intermediates that can serve as scaffolds for building complex active pharmaceutical ingredients (APIs). mallakchemicals.com this compound is a compound used for medicinal purposes as a chemical intermediate. mallakchemicals.compharmint.net Its bifunctional nature, with two reactive bromine atoms, makes it a valuable component for synthesizing advanced pharmaceutical intermediates. mallakchemicals.com
The design of these intermediates leverages the compound's ability to undergo double substitution reactions, allowing for the construction of cyclic or bridged structures, or for the attachment of two different molecular fragments to the central silicon atom. This approach is instrumental in creating libraries of new compounds for drug discovery programs. The synthesis of optically active tertiary alcohols, for instance, is a key technology in producing certain pharmaceutical intermediates, highlighting the importance of specialized building blocks in the industry. sumitomo-chem.co.jp The incorporation of a silicon atom can also influence the metabolic stability and pharmacokinetic profile of a drug candidate.
Exploration in Agrochemical Synthesis and Derivatization
Similar to its role in pharmaceuticals, this compound serves as an important intermediate in the synthesis of agrochemicals. mallakchemicals.com The creation of new pesticides, herbicides, and fungicides often requires the derivatization of existing active compounds to enhance efficacy, improve environmental stability, or alter the mode of action.
The exploration of this compound in agrochemical synthesis is driven by the need for novel molecular frameworks. The dimethylsilyl core can be used to link two active fragments or to introduce a spacer group that modifies the compound's interaction with its biological target. The reactivity of the bromoethyl groups allows for straightforward incorporation into a wide range of organic molecules relevant to the agrochemical sector.
Reagent in Derivatization and Analytical Chemistry
Derivatization is a critical technique in analytical chemistry, particularly for gas chromatography (GC), where it is used to modify analytes to improve their analytical characteristics. gcms.cz The process typically involves replacing an active hydrogen on a polar functional group with a less polar group, making the resulting derivative more volatile, thermally stable, and easier to separate and detect. restek.comcfsilicones.com
Application in Gas Chromatography Derivatization Reagent Development
The development of new derivatization reagents is essential for expanding the range of compounds that can be analyzed by GC. sigmaaldrich.com Silylation is the most common derivatization technique, where an active hydrogen is replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). restek.comregistech.com This process reduces the polarity of the analyte and improves peak shape and detector response. gcms.czresearchgate.net
This compound is explored in the development of specialized derivatization reagents. While not a simple silylating agent that donates a TMS group like common reagents (see table below), its structure allows for the creation of bifunctional or cross-linking reagents. Such novel reagents can be designed to react with specific functional groups on target analytes, introducing a dimethylsilyl bridge that contains bromine atoms. This can be particularly useful for mass spectrometry (MS) detection, as the silicon and bromine isotopes provide a distinctive mass signature for confident identification.
Table of Common GC Silylation Reagents
| Reagent Abbreviation | Full Name | Key Characteristics |
|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A strong silylating agent with volatile by-products, making it suitable for trace analysis. tcichemicals.comsigmaaldrich.com |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Its by-products are even more volatile than those of BSTFA, which is valuable for complex analyses. sigmaaldrich.com |
| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating reagents to increase their reactivity, especially for hindered groups. sigmaaldrich.comtcichemicals.com |
| HMDS | Hexamethyldisilazane | A weaker TMS donor, often used in combination with TMCS for derivatizing amides and secondary amines. chemcoplus.co.jp |
| BSA | N,O-Bis(trimethylsilyl)acetamide | A highly reactive and versatile reagent for nitrogenous compounds, acids, and phenols. tcichemicals.comresearch-solution.com |
| MtBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms t-butyldimethylsilyl (t-BDMS) derivatives that are about 10,000 times more stable to hydrolysis than TMS derivatives. registech.com |
Silylation Reactions for Analytical Characterization
Silylation reactions are fundamental to the analytical characterization of a wide array of compounds, including pharmaceuticals, environmental contaminants, and biological molecules. registech.comsigmaaldrich.com The process involves the reaction of a silylating agent with an analyte containing active hydrogen atoms (found in alcohols, phenols, carboxylic acids, and amines) to form a silyl derivative. cfsilicones.comtaylorandfrancis.com These derivatives are generally more volatile and thermally stable, which are ideal properties for GC analysis. registech.com
The use of this compound in this context represents a specialized form of derivatization. Instead of a simple silylation, the reaction proceeds via alkylation at the bromoethyl groups, covalently attaching the dimethylsilyl moiety to the analyte. This dual-pronged derivatization can be used to "tag" molecules for specific analytical purposes. For example, the reaction of this compound with a molecule containing two nucleophilic groups can create a cyclic derivative, providing structural information and a unique fragmentation pattern in mass spectrometry. The presence of two bromine atoms in the derivative also offers a distinct isotopic pattern that aids in identification. While compounds like Bis(p-bromophenyl)dimethylsilane have been synthesized and structurally characterized for other purposes, the unique β-position of the bromine in this compound governs its specific reactivity in derivatization reactions. researchgate.net
Emerging Research Directions and Future Perspectives for Bis 2 Bromoethyl Dimethylsilane
Development of Novel Catalytic Systems for Selective Transformations of Bromoethylsilanes
The selective transformation of the bromoethyl groups in Bis(2-bromoethyl)dimethylsilane and related bromoethylsilanes is a key area of research, as it opens up pathways to a diverse array of functionalized organosilicon compounds. Traditional methods often lack the required selectivity, leading to mixtures of products and reduced yields. To address this, scientists are developing novel catalytic systems that can precisely target the carbon-bromine bond, leaving the rest of the molecule intact.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the selective functionalization of haloalkylsilanes. organic-chemistry.orgnih.govnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For instance, the palladium-catalyzed coupling of bromoethylsilanes with various nucleophiles can introduce a wide range of functional groups, paving the way for the synthesis of complex silicon-containing molecules. nih.govmdpi.com
Rhodium catalysis is another promising frontier. nih.govmdpi.comnih.govyoutube.comrsc.org Rhodium complexes have shown remarkable activity and selectivity in various transformations, including C-H activation and silylation reactions. nih.govnih.gov The development of rhodium-based catalysts tailored for bromoethylsilanes could enable unprecedented transformations, such as the direct and selective introduction of the silyl (B83357) group into organic molecules or the intramolecular cyclization to form novel silicon-containing heterocycles. mdpi.comrsc.orggoettingen-research-online.denih.gov
| Catalyst System | Transformation Type | Potential Products from this compound | Key Advantages |
| Palladium-based catalysts | Cross-coupling (e.g., Suzuki, Heck) | Di-functionalized silanes with new C-C or C-heteroatom bonds | High selectivity, mild reaction conditions, broad substrate scope |
| Rhodium-based catalysts | C-H silylation, cyclization | Silicon-containing heterocycles, functionalized organosilanes | Novel reactivity, potential for asymmetric synthesis |
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The demand for rapid synthesis and screening of new molecules has driven the adoption of flow chemistry and automated synthesis platforms. syrris.comscribd.comtechnologynetworks.comresearchgate.net These technologies offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to perform multi-step syntheses in a continuous and automated fashion. scribd.comresearchgate.net
The integration of this compound into these platforms holds immense potential for accelerating the discovery and optimization of new organosilicon compounds. nus.edu.sg Its bifunctional nature makes it an ideal candidate for the automated synthesis of compound libraries. By sequentially reacting the two bromoethyl groups with different reagents in a flow reactor, a diverse range of derivatives can be generated rapidly and efficiently. technologynetworks.com This approach is particularly valuable for creating libraries of compounds for screening in drug discovery and materials science. syrris.com
Furthermore, the precise control over reaction parameters offered by flow chemistry can lead to improved yields and selectivities in the transformations of this compound, minimizing the formation of unwanted byproducts. researchgate.net
Exploration in Nanomaterials and Surface Science for Advanced Functional Coatings
The ability of silanes to form stable bonds with a variety of surfaces makes them invaluable for the development of advanced functional coatings. ethz.chmdpi.comnih.gov The bromoethyl groups of this compound serve as reactive handles that can be further modified after the initial surface functionalization, a concept known as "grafting-from" or "grafting-to". ethz.ch
One area of exploration is the use of this compound to create functionalized silica (B1680970) surfaces. By anchoring the silane (B1218182) to a silica substrate, a surface with reactive bromoethyl groups is created. These groups can then be used to attach a wide range of molecules, including polymers, biomolecules, and nanoparticles, leading to materials with tailored properties such as hydrophobicity, biocompatibility, or catalytic activity. mdpi.comnih.gov
In the realm of nanomaterials, this compound can be used to modify the surface of nanoparticles, enhancing their stability, dispersibility, and functionality. For example, functionalizing nanoparticles with this silane can improve their compatibility with polymer matrices in composite materials or introduce specific recognition sites for sensing applications. nih.gov
| Application Area | Method of Integration | Resulting Functionality |
| Functional Coatings | Surface grafting of this compound | Tunable surface properties (e.g., wettability, adhesion) |
| Nanomaterial Modification | Covalent attachment to nanoparticle surfaces | Enhanced stability, dispersibility, and targeted functionality |
| Composite Materials | Improved interface between nanoparticles and polymer matrix | Enhanced mechanical and thermal properties |
Advanced Applications in Silicon-Mediated Drug Discovery and Chemical Probe Design (Focusing on Chemical Linkers and Scaffolds)
The unique properties of silicon-containing molecules are increasingly being exploited in drug discovery and chemical biology. enamine.netnih.gov The longer bond lengths and different bond angles of silicon compared to carbon can lead to novel molecular geometries and improved pharmacological properties. enamine.net
This compound is a promising candidate for the design of novel chemical linkers and scaffolds. nih.govresearchgate.net Its bifunctional nature allows it to connect two different molecular entities, making it an ideal building block for constructing complex molecules such as antibody-drug conjugates (ADCs). stocktitan.netnih.govexactmer.comnjbio.comnih.gov In an ADC, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. nih.govnjbio.comnih.gov The dimethylsilyl group in a linker derived from this compound could offer advantages in terms of stability and release characteristics of the drug.
| Application | Role of this compound | Potential Advantages |
| Antibody-Drug Conjugates (ADCs) | As a precursor to silicon-containing linkers | Tunable stability and drug release properties |
| Drug Discovery Scaffolds | As a central core for building new chemical entities | Novel molecular geometries and improved pharmacological profiles |
| Chemical Probes | As a linker to attach reporter molecules to bioactive compounds | Facilitates the study of biological processes |
Q & A
Basic: What are the key considerations for synthesizing Bis(2-bromoethyl)dimethylsilane, and how can experimental variables be optimized?
Methodological Answer:
Synthesis optimization requires a factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios. Pre-experimental designs (e.g., screening experiments) can identify critical factors . For example, controlling the bromination step of dimethylsilane derivatives demands inert atmospheres to prevent side reactions. Reaction progress should be monitored via GC-MS or NMR to assess purity and yield .
Advanced: How can researchers investigate the mechanistic pathways of this compound in cross-coupling reactions?
Methodological Answer:
Mechanistic studies should integrate kinetic isotope effects (KIEs) and density functional theory (DFT) simulations to elucidate transition states. Coupling experimental data (e.g., Arrhenius plots for activation energy) with computational models (using software like COMSOL Multiphysics) validates proposed pathways . Isotopic labeling (e.g., deuterated substrates) can track bond formation/cleavage, while in-situ IR spectroscopy captures intermediate species .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation, with chemical shifts indicating electronic environments. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Purity assessment via HPLC with UV-Vis detection ensures reproducibility. Cross-referencing with spectral databases (e.g., SciFinder) enhances accuracy .
Advanced: How should researchers address contradictions in reported reactivity data for this compound?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., moisture, trace catalysts). A meta-analysis of prior studies should isolate experimental conditions, followed by controlled replication using standardized protocols . Statistical tools like ANOVA can identify significant discrepancies. Theoretical frameworks (e.g., HSAB theory) may reconcile divergent results by contextualizing nucleophilic/electrophilic behavior .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Use ventilated fume hoods, nitrile gloves, and chemical goggles to prevent dermal/ocular exposure. Store under inert gas (argon) in sealed containers to avoid hydrolysis. Spill management requires neutralization with dry sand, avoiding water to prevent exothermic reactions. Regular toxicity screenings (e.g., Ames test) ensure compliance with EPA guidelines .
Advanced: How can computational modeling predict the stability of this compound under varying thermal or catalytic conditions?
Methodological Answer:
Molecular dynamics (MD) simulations can model thermal degradation pathways, while quantum mechanical calculations (e.g., DFT) predict bond dissociation energies. Parametric studies in COMSOL Multiphysics assess heat transfer and catalytic poisoning effects. Experimental validation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) bridges computational and empirical data .
Basic: What statistical methods are appropriate for analyzing variability in synthetic yields?
Methodological Answer:
Design of Experiments (DoE) with response surface methodology (RSM) optimizes yield variability. Use Box-Behnken or central composite designs to model nonlinear relationships between variables. Residual analysis identifies outliers, while t-tests compare batch reproducibility .
Advanced: How can this compound be functionalized for novel polymer applications, and what methodological challenges arise?
Methodological Answer:
Controlled radical polymerization (e.g., ATRP) requires precise stoichiometry of bromoethyl groups as initiators. Challenges include chain-transfer reactions and steric hindrance from dimethylsilane. Mitigate via low-temperature kinetics and bulky ligands. Characterization via GPC and MALDI-TOF MS ensures polymer chain-length consistency. Theoretical frameworks (e.g., Flory-Huggins theory) guide solubility and phase-behavior predictions .
Basic: How should researchers design a pre-test/post-test study to evaluate the compound’s stability in long-term storage?
Methodological Answer:
A nonequivalent control group design compares samples stored under inert conditions (control) vs. ambient air (experimental). Regular intervals (e.g., 0, 30, 90 days) assess degradation via NMR and FTIR. Accelerated aging studies (e.g., elevated temperatures) extrapolate shelf-life using Arrhenius equations .
Advanced: What interdisciplinary approaches integrate this compound into biohybrid material research?
Methodological Answer:
Combine organosilane chemistry with bioconjugation techniques (e.g., click chemistry) to functionalize proteins or nucleic acids. Surface plasmon resonance (SPR) monitors binding kinetics, while cryo-EM visualizes hybrid nanostructures. Ethical frameworks for biocompatibility testing align with OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
